N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a 1,2,4-thiadiazole ring substituted with an o-tolyl group. The benzothiazole and thiadiazole moieties are pharmacologically significant, as these scaffolds are commonly associated with antimicrobial, anticonvulsant, and antiproliferative activities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-6-2-3-7-12(11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-8-4-5-9-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLXVSNPYOOZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Anticonvulsant Derivatives
Compounds such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) () share the benzothiazole-thioacetamide framework but incorporate triazole and fluorobenzyloxy substituents. These derivatives demonstrated potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED50 values of 50.8–54.8 mg/kg and protective indexes (PI) up to 9.30.
Antimicrobial Derivatives
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide (48) () replace the thiadiazole ring with a piperazine-sulfonyl group. These compounds exhibited strong activity against gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values comparable to standard antibiotics. The absence of a piperazine group in the target compound may reduce solubility but increase membrane permeability due to the hydrophobic o-tolyl substitution .
Thiadiazole-Containing Analogues
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) () shares the thiadiazole core but incorporates a trichloroethyl-acetamide group. This derivative was synthesized via cyclization in concentrated sulfuric acid and characterized by X-ray diffraction.
Triazole-Thioacetamide Hybrids
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) () feature triazole-thioacetamide linkers and demonstrate diverse bioactivities. The phenoxymethyl-triazole substitution in 9a may enhance π-π stacking interactions with enzyme active sites, whereas the thiadiazole-o-tolyl group in the target compound could favor hydrophobic interactions .
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